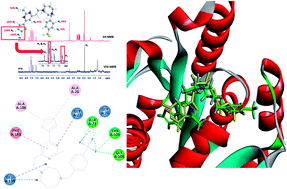Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative†
RSC Advances Pub Date: 2019-04-05 DOI: 10.1039/C9RA01001G
Abstract
The issue of multidrug resistant bacteria is a worldwide health threat. To develop new antibacterial agents with new mechanisms of action is thus an urgent request to address this antibiotic resistance crisis. In the present study, a new thiophenyl-pyrimidine derivative was prepared and utilized as an effective antibacterial agent against Gram-positive strains. In the tests against MRSA and VREs, the compound showed higher antibacterial potency than that of vancomycin and methicillin. The mode of action is probably attributed to the effective inhibition of FtsZ polymerization, GTPase activity, and bacterial cell division, which cause bactericidal effects. The compound could be a potential candidate for further development as an effective antibiotic to combat drug-resistant bacteria.

Recommended Literature
- [1] Candida parapsilosis ATCC 7330 mediated oxidation of aromatic (activated) primary alcohols to aldehydes
- [2] Errata
- [3] Field-driven single domain wall motion in ferromagnetic nanowires
- [4] Bioinspired synthesis of hierarchical macro-mesoporous titania with tunable macroporous morphology using cell-assemblies as macrotemplates†
- [5] Visible-light photocatalytic bicyclization of β-alkynyl propenones for accessing diastereoenriched syn-fluoren-9-ones†
- [6] Courses
- [7] Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst†
- [8] C-terminal truncation of α-synuclein promotes amyloid fibril amplification at physiological pH†
- [9] Matrix-isolation FT-IR spectra and molecular orbital calculations on neutral N,N-dimethylglycine†
- [10] Light-controlled real time information transmitting systems based on nanosecond thermally-isomerising amino-azopyridinium salts










